
1-Phenyloxindole
Overview
Description
1-Phenyloxindole (CAS: 3335-98-6) is a heterocyclic compound with the molecular formula C₁₄H₁₁NO and a molecular weight of 209.24–209.25 g/mol . Structurally, it consists of an oxindole core (a bicyclic system comprising an indole ring fused with a ketone group) substituted at the N1 position with a phenyl group . The compound typically appears as a white to light yellow or orange crystalline powder with a purity of 98% in industrial-grade formulations . Key physical properties include a density of 1.228 g/cm³, a boiling point of 443.6°C, and a melting point of 222.7°C .
This compound serves as a critical intermediate in pharmaceutical synthesis, notably for the production of Linopirdine, a neuroprotective agent . Its reactivity in catalytic alkylation reactions, such as C-3 alkylation using alcohols, has been extensively studied, demonstrating high yields (>90%) with nickel phosphide (Ni₂P/CeO₂) catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyloxindole can be synthesized through various methods. One common approach involves the palladium-catalyzed cyclization of α-chloroacetanilides to oxindoles. This method uses 2-(di-tert-butylphosphino)biphenyl as a ligand and triethylamine as a stoichiometric base . Another method involves the titanium-catalyzed chemo- and enantioselective indole oxidation using hydrogen peroxide as a green terminal oxidant .
Industrial Production Methods: Industrial production of phenyloxindole typically involves large-scale synthesis using palladium-catalyzed reactions due to their high efficiency and yield. The choice of catalyst, ligand, and base is crucial for optimizing the reaction conditions and achieving high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyloxindole undergoes various chemical reactions, including:
Oxidation: The carbonyl group in phenyloxindole can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings in phenyloxindole can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of a titanium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted oxindoles and indoles, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
1-Phenyloxindole and its derivatives have demonstrated significant pharmacological activities, making them important in drug development. Notable applications include:
- Antibacterial and Antifungal Properties : Several derivatives of this compound have shown efficacy against various bacterial and fungal strains. For instance, studies indicate that certain modifications to the oxindole structure enhance antimicrobial activity.
- Anticancer Activity : Compounds based on the this compound scaffold have been investigated for their potential in cancer therapy. Research highlights their ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Neuropharmacology : Some derivatives are being explored for their effects on neurological disorders. For example, compounds derived from this compound are being studied as potential treatments for conditions like Parkinson's disease and depression due to their interaction with dopamine receptors .
Organic Synthesis
The compound serves as a key intermediate in the synthesis of various organic molecules. Its utility is highlighted in:
- C3-Alkylation Reactions : Recent advancements have shown that this compound can undergo C3-alkylation efficiently using nickel phosphide nanoalloy catalysts, yielding high product purity and facilitating recycling of the catalyst .
- Synthesis of Complex Molecules : The compound is used as a precursor in the synthesis of more complex indole derivatives, which are crucial in pharmaceutical chemistry .
Materials Science
In materials science, this compound derivatives are employed for their unique electronic properties:
- Organic Electronics : The thermal stability and semiconducting behavior of this compound derivatives make them suitable for applications in organic field-effect transistors (OFETs) and other electronic devices.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting potential as novel anticancer drugs.
Case Study 2: C3-Alkylation
Research demonstrated the successful C3-alkylation of 3-monosubstituted oxindoles using a nickel phosphide catalyst. The process yielded high selectivity and efficiency, showcasing the compound's role in synthetic organic chemistry advancements.
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Antibacterial & Antifungal | Effective against multiple strains |
Anticancer | Lower IC50 values than standard treatments | |
Organic Synthesis | C3-Alkylation | High yields with recyclable catalysts |
Materials Science | Organic Electronics | Good thermal stability; suitable for OFETs |
Mechanism of Action
The mechanism of action of phenyloxindole involves its interaction with various molecular targets and pathways. In medicinal chemistry, phenyloxindole derivatives exert their effects by inhibiting specific enzymes or receptors involved in bacterial growth or cancer cell proliferation. The presence of the carbonyl group and aromatic rings allows for various chemical interactions, making phenyloxindole a versatile compound for drug design.
Comparison with Similar Compounds
Comparison with Similar Oxindole Derivatives
Structural and Functional Analogues
Substituent Variations
Oxindole derivatives differ primarily in substituent type and position. Below is a comparative analysis of key analogues:
Electronic and Steric Effects
- This compound : The phenyl group at N1 introduces significant steric bulk and electron-withdrawing effects , enhancing stability in catalytic reactions compared to smaller substituents (e.g., methyl) .
- Halogenated Derivatives (5-Cl, 6-Cl): Chlorine substituents increase polarity and may enhance biological activity (e.g., antimicrobial properties) but reduce solubility in nonpolar solvents .
Catalytic Reactivity Comparison
In a study using nano-Ni₂P/CeO₂ as a catalyst for C-3 alkylation with alcohols, this compound achieved >90% yields, outperforming precious metal catalysts (e.g., Pd, Au) in turnover number (TON: 212) . Comparatively:
- 1-Methyloxindole : Similar high yields (>90%) but lower TON due to reduced catalyst-substrate interactions.
- 5-Methyloxindole and 5-Chlorooxindole : Moderate yields (80–85%), attributed to steric and electronic mismatches at the reactive C3 position .
Pharmaceutical and Industrial Relevance
- This compound: Preferred in Linopirdine synthesis due to its balanced steric/electronic profile, enabling efficient large-scale production (gram-scale reactions) .
- 4,5-Benzoisatin : Used in niche applications requiring rigid indole derivatives but lacks broad industrial adoption .
- Halogenated Oxindoles : Primarily explored in research for antimicrobial agents but face challenges in toxicity profiles and regulatory approval .
Biological Activity
1-Phenyloxindole, also known as 2-oxo-1-phenylindoline, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and a molecular weight of 209.25 g/mol. It appears as a white to light yellow crystalline solid with a melting point ranging from 120°C to 126°C. The compound is soluble in organic solvents such as toluene, ethanol, and ether .
1. Anticancer Properties
Research indicates that this compound derivatives exhibit significant anticancer activity. A study synthesized various oxindole-sulfonamide conjugates and evaluated their inhibitory effects on pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs). Notably, some derivatives demonstrated IC50 values ranging from 1.2 to 2.6 µM, indicating their potential as anti-inflammatory and anticancer agents .
Table 1: Cytokine Inhibition Activity of Phenyloxindole Derivatives
Compound | IC50 (TNF-α) | IC50 (IL-6) |
---|---|---|
5d | 1.9 µM | 1.2 µM |
5h | 2.6 µM | 1.7 µM |
5i | 2.0 µM | 1.5 µM |
2. Antimicrobial Activity
In addition to its anticancer properties, this compound has been reported to possess antimicrobial activity. A study found that certain derivatives exhibited strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytokine Inhibition : The inhibition of TNF-α and IL-6 suggests that these compounds may modulate inflammatory pathways, which are often upregulated in cancer and autoimmune diseases.
- Induction of Apoptosis : Some studies indicate that oxindole derivatives can induce apoptosis in cancer cells by affecting pro-apoptotic and anti-apoptotic gene expressions, thereby promoting cell death in malignant tissues .
Case Study: Oxindole Derivatives in Cancer Therapy
In a clinical setting, a series of novel phenyloxindole derivatives were tested for their efficacy against breast cancer cell lines. The study highlighted the importance of structure-activity relationships (SAR) in optimizing these compounds for better therapeutic outcomes. Key findings included:
- Compound Efficacy : Among the tested compounds, one particular derivative showed a marked increase in the expression of pro-apoptotic genes while decreasing anti-apoptotic factors like Bcl-2.
- Molecular Docking Studies : These studies provided insights into the binding affinities of the most potent candidates with specific targets such as EGFR and CDK-2, crucial for cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Phenyloxindole, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : The synthesis of this compound typically involves cyclization reactions or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). To optimize yields, systematically vary parameters such as catalysts (e.g., Pd-based), solvents (polar vs. nonpolar), and temperature using Design of Experiments (DoE). Validate purity via HPLC and NMR post-synthesis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Use H/C NMR to confirm structural features, LC-MS for molecular weight validation, and HPLC with UV detection to assess purity (>95%). Employ triplicate runs to ensure reproducibility, and cross-reference spectral data with literature .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer : Select cell lines relevant to the target pathology (e.g., cancer, neurological disorders). Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM). Use MTT or ATP assays for viability and ELISA/Western blot for protein targets. Replicate experiments across three independent trials .
Advanced Research Questions
Q. What strategies can elucidate the mechanism of action of this compound at the molecular level?
- Methodological Answer : Combine X-ray crystallography for binding site visualization, surface plasmon resonance (SPR) for binding affinity measurements, and site-directed mutagenesis to identify critical residues. Validate findings with in silico molecular docking (e.g., AutoDock Vina) .
Q. How can molecular dynamics (MD) simulations contribute to understanding this compound’s interactions with biological targets?
- Methodological Answer : Use software like GROMACS or AMBER to simulate ligand-protein interactions over 100+ ns trajectories. Analyze binding free energy (MM-PBSA) and hydrogen bond occupancy. Compare wild-type vs. mutant systems to identify key interaction motifs .
Q. How can researchers resolve contradictions in pharmacological data across studies investigating this compound?
- Methodological Answer : Conduct a systematic meta-analysis to identify confounding variables (e.g., assay conditions, cell lines). Replicate conflicting experiments under standardized protocols. Use Bland-Altman plots to assess inter-study variability .
Q. Methodological Frameworks
Q. How can the FINER criteria be applied to formulate robust research questions for this compound studies?
- Methodological Answer : Ensure questions are F easible (e.g., access to synthetic intermediates), I nteresting (address knowledge gaps in kinase inhibition), N ovel (compare to prior oxindole derivatives), E thical (follow biosafety protocols), and R elevant (therapeutic potential in neurodegeneration) .
Q. What protocols ensure reproducibility in this compound experiments?
- Methodological Answer : Document SOPs with exact reagent batches, equipment calibration details, and environmental controls (e.g., humidity, temperature). Share raw data and code via repositories like Zenodo. Include negative controls and independent replication by a second lab .
Q. How should researchers address analytical challenges such as low solubility of this compound in aqueous media?
- Methodological Answer : Test co-solvents (DMSO, cyclodextrins) or nanoformulation (liposomes). Characterize solubility via shake-flask method with UV quantification. Validate stability under assay conditions using LC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis, wear nitrile gloves and safety goggles, and store compounds in labeled, airtight containers. Follow OSHA guidelines for chemical exposure limits. Include Material Safety Data Sheets (MSDS) in appendices .
Properties
IUPAC Name |
1-phenyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPNVXATCSXTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310944 | |
Record name | 1-Phenyloxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-98-6 | |
Record name | 1,3-Dihydro-1-phenyl-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3335-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyloxindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003335986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3335-98-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Phenyloxindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Indol-2-one, 1,3-dihydro-1-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-PHENYLOXINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FQG528CES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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